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Technical Monograph: 3-Methylpiperidin-4-ol Hydrochloride (CAS 1185293-84-8)

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists,
and Analytical Scientists.

Abstract

This guide provides a comprehensive technical characterization of 3-Methylpiperidin-4-ol
hydrochloride (CAS 1185293-84-8), a critical saturated heterocycle used in diversity-oriented
synthesis (DOS). Unlike planar aromatic scaffolds, this

-rich building block offers stereochemical complexity essential for optimizing physicochemical
properties (logP, solubility) in late-stage drug discovery. This document details its
physicochemical profile, spectroscopic signatures, and a self-validating protocol for its
activation (free-basing) in nucleophilic substitution reactions.

Chemical Identity & Structural Significance

The "methyl-hydroxyl" substitution pattern on the piperidine ring introduces two contiguous
chiral centers. While CAS 1185293-84-8 generally refers to the racemic hydrochloride salt,
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understanding its stereochemical potential is vital for structure-activity relationship (SAR)
studies.

Table 1: Physicochemical Profile

Property Data Note
] 3-Methylpiperidin-4-ol Racemic mixture unless
Chemical Name ) N
hydrochloride specified
CAS Number 1185293-84-8
(
Molecular Formula
)
Molecular Weight 151.63 g/mol Free base: 115.17 g/mol
White to off-white crystalline )
Appearance id Hygroscopic nature
soli

High: Water, Methanol, DMSO
Solubility Low: DCM, Ethyl Acetate, Salt form dictates polarity

Hexanes

o Requires strong base for
pKa (Calc.) ~10.5 (Piperidine N-H) )
deprotonation

Structural Insight (Expertise): The hydrochloride salt stabilizes the secondary amine, preventing
oxidation and polymerization during storage. However, the presence of the C3-methyl group
creates steric hindrance adjacent to the C4-hydroxyl. In substitution reactions, this methyl
group can influence the regioselectivity and reaction rate, often favoring

attacks from the less hindered face if the hydroxyl is activated (e.g., mesylation).

Spectroscopic Characterization Strategy

To validate the identity and purity of CAS 1185293-84-8, a multi-modal approach is required.
Standard UV detection is insufficient due to the lack of a chromophore.
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A. Nuclear Magnetic Resonance ( H NMR)

e Solvent Choice: Deuterated Oxide (

) or DMSO-
IS mandatory due to the salt's polarity.

» Diagnostic Signals:

o 3.0 - 3.5 ppm: Look for multiplets corresponding to the

-protons (C2 and C6 positions). These will be significantly deshielded (shifted downfield)
compared to the free base due to the positive charge on the ammonium nitrogen.

o 0.9-1.0 ppm: A doublet (d) corresponding to the C3-Methyl group (
). The coupling constant (
) helps confirm the connectivity to the methine proton at C3.

o 3.5-4.0 ppm: The carbinol proton (C4-H). Its splitting pattern (coupling with C3-H and C5-
H) reveals the relative stereochemistry (cis vs. trans).

» Trans-relationship: Large coupling constant (

Hz) indicates anti-periplanar arrangement (axial-axial).

» Cis-relationship: Smaller coupling constant (

Hz) indicates axial-equatorial interaction.

B. Mass Spectrometry (LC-MS)

« lonization: Electrospray lonization (ESI) in Positive Mode (+).
e Target lon:

116.1
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» Note: You will detect the mass of the free base cation. The chloride counter-ion is silent in
positive mode but may be inferred if an elemental analysis is performed.

C. Purity Analysis (HPLC-ELSD)

Since the molecule lacks a UV-active chromophore (e.g., benzene ring), standard HPLC-UV
(254 nm) will yield a flat baseline.

o Recommended Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol
Detector (CAD).

 Why? These detectors rely on the non-volatile nature of the analyte rather than its optical
properties, ensuring accurate quantification of non-chromophoric impurities.

Experimental Protocol: Controlled Free-Basing

Objective: Convert the stable storage form (HCI salt) into the reactive nucleophile (Free Base)
for use in

or reductive amination reactions.

Trustworthiness Check: This protocol includes an in-process control (IPC) step to verify
complete conversion, preventing yield loss in subsequent steps.

Step-by-Step Methodology:

o Dissolution: Suspend 1.0 equivalent (eq.) of CAS 1185293-84-8 in minimal water (approx. 5
mL per gram).

« Basification:
o Cool the solution to 0°C (ice bath) to minimize exotherms.
o Slowly add 4M NaOH or saturated

solution dropwise.

o IPC Point: Monitor pH using a calibrated probe or strip. Target pH
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12.

o Extraction:

o Add an organic solvent. Crucial: Use 2-MeTHF or Chloroform/Isopropanol (3:1). Standard
Diethyl Ether or Hexanes will fail to extract this polar amino-alcohol efficiently.

o Perform 3-4 extractions to ensure quantitative recovery.
e Drying & Concentration:

o Dry the combined organic layers over anhydrous

o Filter and concentrate under reduced pressure (keep bath temp < 40°C to avoid volatile
loss of the low MW amine).

o Validation:

o Weigh the residue. Theoretical yield calculation must account for the loss of HCI (MW
36.46).

o Check: The resulting oil should be analyzed by

H NMR in
. A shift of the

-protons upfield (to ~2.5-2.8 ppm) confirms successful deprotonation.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the logical workflow for utilizing this building block, highlighting
the critical decision points for characterization.
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Critical Handling Steps

QC Check:
1H NMR (D20)
Confirm Purity

Approval ‘Workup Concentration

CAS 1185293-84-8 Validation

Reactive Free Base

o :
g B
(HCI Salt Storage) (pH > 12) (2-MeTHF/CHCI3) (Nucleophile)

Click to download full resolution via product page

Figure 1: Operational workflow for validation and activation of 3-Methylpiperidin-4-ol HCI.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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